molecular formula C6H12N2O2 B14271517 N-Acetyl-N-(2-aminoethyl)acetamide CAS No. 133746-28-8

N-Acetyl-N-(2-aminoethyl)acetamide

Cat. No.: B14271517
CAS No.: 133746-28-8
M. Wt: 144.17 g/mol
InChI Key: HMSINBTULZNZRC-UHFFFAOYSA-N
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Description

N-Acetyl-N-(2-aminoethyl)acetamide is a diacylated derivative featuring an aminoethyl (-NH-CH₂-CH₂-) group flanked by two acetyl moieties. While direct synthesis or characterization data for this specific compound are sparse in the provided evidence, its structural analogs and derivatives have been investigated extensively in medicinal and materials chemistry. For instance, compounds containing the N-(2-aminoethyl)acetamide side chain, such as those in anti-leishmanial studies, demonstrate moderate biological activity (38–68% inhibition of Leishmania braziliensis infection at 5 mM concentrations) .

Properties

CAS No.

133746-28-8

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

N-acetyl-N-(2-aminoethyl)acetamide

InChI

InChI=1S/C6H12N2O2/c1-5(9)8(4-3-7)6(2)10/h3-4,7H2,1-2H3

InChI Key

HMSINBTULZNZRC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCN)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes:

  • One common synthetic route involves the acetylation of ethylenediamine. Acetic anhydride or acetyl chloride can be used as acetylating agents.
  • The reaction proceeds as follows:

    CH3C(O)Cl+NH2CH2CH2NH2CH3C(O)NHCH2CH2NH2\text{CH}_3\text{C}(O)\text{Cl} + \text{NH}_2\text{CH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{CH}_3\text{C}(O)\text{NHCH}_2\text{CH}_2\text{NH}_2 CH3​C(O)Cl+NH2​CH2​CH2​NH2​→CH3​C(O)NHCH2​CH2​NH2​

  • Industrial production methods may vary, but the acetylation process remains fundamental.

Chemical Reactions Analysis

N-Acetyl-N-(2-aminoethyl)acetamide can undergo various chemical reactions:

    Acetylation: As demonstrated in its synthesis, it readily reacts with acetylating agents.

    Hydrolysis: Under acidic or basic conditions, hydrolysis of the amide bond occurs.

    Substitution Reactions: It can participate in nucleophilic substitution reactions.

    Complexation: Due to its amine groups, it can form coordination complexes with metal ions.

Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

N-Acetylethylenediamine finds applications in:

    Organic Synthesis: As a building block for more complex molecules.

    Chelating Agent: It forms stable complexes with metal ions.

    Biological Studies: Used in biochemical research and drug development.

Mechanism of Action

The exact mechanism of action for N-Acetyl-N-(2-aminoethyl)acetamide depends on its specific application. For example:

  • As a chelating agent, it binds to metal ions, affecting their reactivity and availability.
  • In biological systems, it may influence enzyme activity or metal homeostasis.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Substituent/Backbone Synthesis Yield Key Applications/Activities Notable Findings References
This compound 2-Aminoethyl group Not reported Anti-leishmanial agents Moderate activity (38–68% inhibition)
N-Acetyl-N-(2-methoxyphenyl)acetamide 2-Methoxyphenyl ring 83% Polymer precursors, DFT studies Perpendicular amide-aryl planes (DFT)
N-(3-Acetyl-2-thienyl)acetamides Thiophene ring Not reported Intermediates for thiophene chemistry Detailed NMR/IR/MS characterization
N-Acetyl-N-(2-ethylquinazolin-3-yl)acetamide Quinazolinone heterocycle Not reported DFT-based molecular geometry studies Orthogonal quinazolinone-imide planes
N-Acetyl-N-(4-methylphenyl)acetamide 4-Methylphenyl group Not reported Unspecified applications CID: 980087; MW: 191.23 g/mol
2-Amino-N-(2-hydroxyethyl)acetamide Hydroxyethyl group Not reported Research chemical (building block) MW: 118.13 g/mol; CAS: 75007-28-2

Critical Analysis of Substituent Effects

  • Electron-Donating Groups (e.g., Methoxy) : Enhance solubility and stabilize aryl-amide interactions via resonance effects, as seen in N-Acetyl-N-(2-methoxyphenyl)acetamide .
  • Heterocyclic Backbones (e.g., Thiophene, Quinazolinone): Improve electronic conjugation and bioactivity. Thiophene derivatives act as intermediates for advanced heterocyclic chemistry , while quinazolinone analogs exhibit charge transfer properties (HOMO-LUMO gap studies) .
  • Aminoethyl vs.

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